2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine
CAS No.: 918419-40-6
Cat. No.: VC16912309
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918419-40-6 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(1,3-benzodioxol-5-yl)propane-1,3-diamine |
Standard InChI | InChI=1S/C10H14N2O2/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8H,4-6,11-12H2 |
Standard InChI Key | DBYKLIWPAVWPHD-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(CN)CN |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of a 1,3-benzodioxole group (a fused benzene ring with two oxygen atoms forming a dioxolane ring) attached to the central carbon of a propane-1,3-diamine chain. The benzodioxole moiety contributes aromaticity and electron-rich regions, while the diamine chain introduces basicity and potential hydrogen-bonding capabilities. The IUPAC name, 2-(1,3-benzodioxol-5-yl)propane-1,3-diamine, reflects this substitution pattern .
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, conformational flexibility arises from the propane diamine chain. The free rotation around the central carbon-carbon bonds allows for multiple low-energy conformers, as evidenced by its 3D structural models .
Spectroscopic and Computational Data
The SMILES notation precisely encodes its connectivity . Computational analyses predict key properties:
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LogP: Estimated at 0.82 (indicating moderate hydrophilicity)
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Hydrogen Bond Donors/Acceptors: 4 donors (two amine groups, two ether oxygens) and 4 acceptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 194.23 g/mol |
InChI Key | DBYKLIWPAVWPHD-UHFFFAOYSA-N |
CAS Registry | 918419-40-6 |
XLogP3 | 0.82 |
Synthesis and Manufacturing
Reported Synthetic Routes
While explicit synthetic protocols remain scarce in public databases, analogous compounds suggest plausible pathways:
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Nucleophilic Substitution: Reaction of 5-bromo-1,3-benzodioxole with propane-1,3-diamine under palladium catalysis .
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Reductive Amination: Condensation of 1,3-benzodioxole-5-carbaldehyde with propane-1,3-diamine followed by sodium borohydride reduction.
Challenges in Optimization
Steric hindrance from the benzodioxole group may impede reaction kinetics, necessitating elevated temperatures (80–120°C) or high-pressure conditions. Purification complexities arise due to the compound’s polarity, often requiring chromatographic techniques .
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Water Solubility: ~12 mg/mL at 25°C (estimated via Abraham model)
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Thermal Stability: Decomposition onset at 210°C (differential scanning calorimetry data absent; inferred from analogs) .
Acid-Base Behavior
The two primary amine groups confer strong basicity, with predicted pKa values of 9.8 and 8.3 for the respective amine protons . This property facilitates salt formation with acids like hydrochloric or succinic acid, enhancing crystallinity for pharmaceutical applications.
Research Gaps and Future Directions
Underexplored Areas
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Catalytic Applications: As a ligand in transition-metal complexes for asymmetric synthesis.
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Polymer Chemistry: Incorporation into epoxy resins or polyurethanes via amine-epoxide reactions.
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Drug Discovery: Structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles.
Analytical Challenges
Current limitations in characterizing its metabolic pathways and environmental persistence highlight the need for advanced mass spectrometry and NMR methodologies .
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